molecular formula C12H16ClNO3 B3027000 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride CAS No. 1207894-63-0

1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride

Cat. No. B3027000
CAS RN: 1207894-63-0
M. Wt: 257.71
InChI Key: HFBBBUVKBSKCRI-UHFFFAOYSA-N
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Description

1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride is a chemical compound with the CAS Number: 1207894-63-0 . It has a molecular weight of 257.72 . The IUPAC name for this compound is 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride is 1S/C12H15NO3.ClH/c13-12(11(14)15)6-10(7-12)16-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,15);1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride:

Pharmaceutical Development

1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride is a valuable compound in pharmaceutical research due to its unique structural properties. It serves as a building block for the synthesis of various bioactive molecules, potentially leading to the development of new drugs. Its cyclobutane ring can introduce conformational constraints, which are useful in designing molecules with specific biological activities .

Peptide Synthesis

This compound is utilized in peptide synthesis, particularly in the creation of cyclic peptides. Cyclic peptides often exhibit enhanced stability and bioactivity compared to their linear counterparts. The presence of the cyclobutane ring in 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride can help in stabilizing the peptide structure, making it a crucial component in this field .

Chemical Biology

In chemical biology, 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride is used as a probe to study protein-ligand interactions. Its unique structure allows it to interact with specific protein targets, providing insights into the mechanisms of action of various biological processes. This can aid in the identification of new therapeutic targets .

Material Science

The compound’s structural features make it suitable for applications in material science, particularly in the development of novel polymers and materials with specific properties. Its ability to form stable, rigid structures can be exploited to create materials with enhanced mechanical strength and stability .

Organic Synthesis

1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride is a versatile intermediate in organic synthesis. It can be used to construct complex organic molecules through various chemical reactions, including cycloadditions and cross-coupling reactions. This makes it a valuable tool for synthetic chemists working on the development of new organic compounds .

Catalysis

1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride can act as a ligand in catalytic processes. Its unique structure allows it to coordinate with metal centers, facilitating various catalytic reactions. This application is particularly important in the development of new catalytic systems for organic transformations.

Sigma-Aldrich ChemicalBook Fujifilm Wako MilliporeSigma

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-amino-3-phenylmethoxycyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c13-12(11(14)15)6-10(7-12)16-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBBBUVKBSKCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride

CAS RN

1207894-63-0
Record name Cyclobutanecarboxylic acid, 1-amino-3-(phenylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207894-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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